Cas no 1039970-91-6 (3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline)

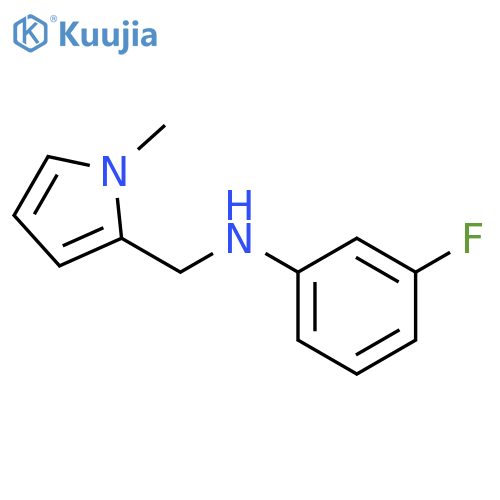

1039970-91-6 structure

商品名:3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline

3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-2-methanamine, N-(3-fluorophenyl)-1-methyl-

- 3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline

-

- インチ: 1S/C12H13FN2/c1-15-7-3-6-12(15)9-14-11-5-2-4-10(13)8-11/h2-8,14H,9H2,1H3

- InChIKey: GFQNNVJQBZWDQI-UHFFFAOYSA-N

- ほほえんだ: N1(C)C=CC=C1CNC1=CC=CC(F)=C1

3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-162512-5.0g |

3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |

1039970-91-6 | 5.0g |

$2152.0 | 2023-02-17 | ||

| Enamine | EN300-162512-0.25g |

3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |

1039970-91-6 | 0.25g |

$683.0 | 2023-02-17 | ||

| Enamine | EN300-162512-2500mg |

3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |

1039970-91-6 | 2500mg |

$949.0 | 2023-09-22 | ||

| Enamine | EN300-162512-1000mg |

3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |

1039970-91-6 | 1000mg |

$485.0 | 2023-09-22 | ||

| Ambeed | A1051073-1g |

3-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |

1039970-91-6 | 95% | 1g |

$541.0 | 2024-04-26 | |

| Enamine | EN300-162512-0.1g |

3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |

1039970-91-6 | 0.1g |

$653.0 | 2023-02-17 | ||

| Enamine | EN300-162512-50mg |

3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |

1039970-91-6 | 50mg |

$407.0 | 2023-09-22 | ||

| Enamine | EN300-162512-100mg |

3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |

1039970-91-6 | 100mg |

$427.0 | 2023-09-22 | ||

| Enamine | EN300-162512-500mg |

3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |

1039970-91-6 | 500mg |

$465.0 | 2023-09-22 | ||

| Enamine | EN300-162512-250mg |

3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline |

1039970-91-6 | 250mg |

$447.0 | 2023-09-22 |

3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline 関連文献

-

2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

1039970-91-6 (3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline) 関連製品

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1039970-91-6)3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylaniline

清らかである:99%

はかる:1g

価格 ($):487.0